Amprolium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

amprolium mechanism of action thiamine antagonist

Core Mechanism of Action

Amprolium is a synthetic thiamine analogue. Its primary mechanism of action is the competitive inhibition of thiamine uptake [1] [2]. The table below summarizes the key molecular and functional aspects of this mechanism.

| Aspect | Detailed Description |

|---|---|

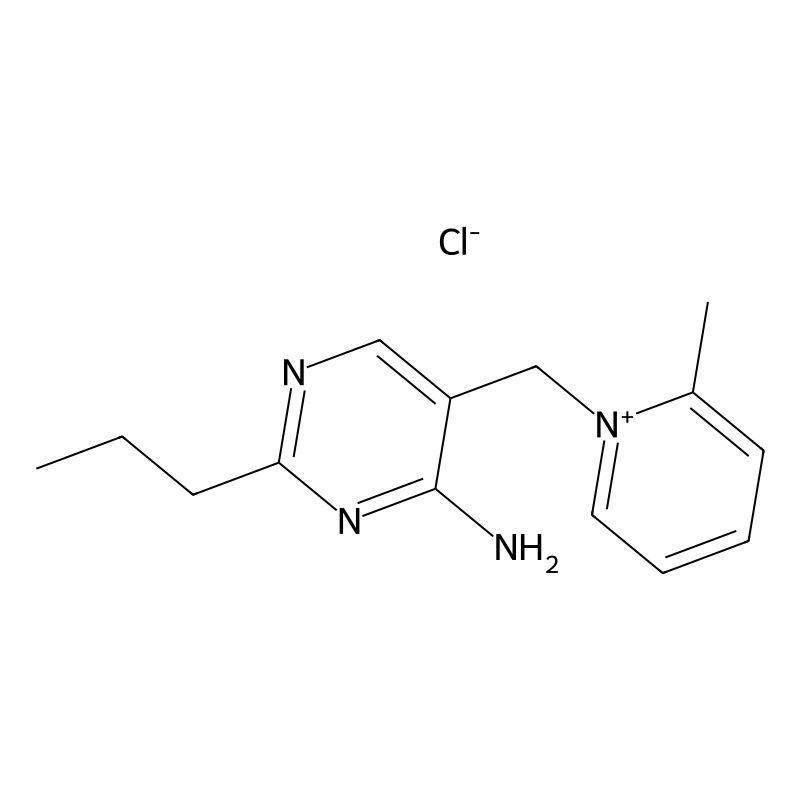

| Chemical Nature | Quaternized derivative of pyrimidine; synthetic structural analog of thiamine [1] [3]. |

| Primary Molecular Target | Thiamine transporters in susceptible organisms [4]. |

| Key Action | Competes with thiamine for binding sites on transporters, blocking its absorption [1] [2]. |

| Cellular Consequence | Disruption of carbohydrate synthesis and energy metabolism in the parasite, leading to thiamine deficiency and starvation [1] [2]. |

| Basis of Selective Toxicity | Thiamine transport systems in coccidian parasites (e.g., Eimeria spp.) are significantly more sensitive to this compound than those of the host animal [1]. |

The following diagram illustrates this competitive inhibition pathway and its metabolic consequences.

Diagram of the competitive inhibition of thiamine uptake by this compound.

Structural and Molecular Insights

Recent structural biology studies have provided a clear picture of how this compound interacts with thiamine transporters.

- Direct Structural Evidence: Cryo-EM structures of human thiamine transporters (SLC19A2 and SLC19A3) complexed with this compound show the drug bound within the transporter's translocation pathway. This compound occupies the same electropositive cavity as thiamine, directly competing for binding [4].

- Binding Site Residues: The binding pocket is formed primarily by residues from the N-domain of the transporter. The specificity arises from interactions with the unique aminopyrimidine ring of thiamine and its analogs like this compound [4].

Primary Use: As an Anticoccidial

The primary application of this compound is in veterinary medicine for the prevention and treatment of intestinal coccidiosis.

| Property | Description |

|---|---|

| Target Parasites | Primarily effective against Eimeria species (e.g., E. tenella, E. necatrix) [5]. |

| Stage Specificity | Most active against the first-generation trophozoites and schizonts, with peak activity on day 3 of the life cycle [5]. It also suppresses sexual stages (gametogony) and oocyst sporulation [1]. |

| Spectrum of Activity | Coccidiostatic at lower doses and coccidiocidal at higher doses [1]. |

| Efficacy Confirmation | A 2021 meta-analysis of anticoccidial sensitivity trials confirmed that this compound at 125 ppm in feed significantly improved weight gain and feed conversion ratio in challenged birds, demonstrating robust efficacy despite years of use [2]. |

Experimental Models and Protocols

This compound is also used in research to model thiamine deficiency (ThD) in laboratory animals. The following diagram outlines a typical experimental workflow.

Workflow for inducing thiamine deficiency with this compound in a murine model.

- Model Induction: Dietary thiamine deficiency is combined with intraperitoneal injections of this compound (e.g., 80 mg/kg daily in mice) to induce a slower-developing and more controllable deficiency compared to other analogs like pyrithiamine [6].

- Key Parameters Monitored: Successful induction is measured by weight loss with hyporexia, reduced locomotor and exploratory activity, and impaired motor coordination [6].

- Endpoint Analysis: Post-euthanasia, tissues are analyzed. Common findings include reduced cortical cell viability in the brain and hepatic steatosis (fatty liver) [6].

- Pathway Investigation: Co-treatment with antioxidants (e.g., Trolox) or anti-inflammatory agents (e.g., DMSO) can be used to probe the role of oxidative stress and inflammation in the observed pathology [6].

Important Research Considerations

For researchers using this compound, several factors must be considered:

| Consideration | Implication for Research & Use |

|---|---|

| Host Thiamine Deficiency | Prolonged high-dose administration can induce thiamine deficiency in the host, which is reversible with thiamine supplementation [1] [7]. |

| Lack of Antibacterial Activity | This compound is not considered to have significant antibacterial activity at clinically relevant concentrations, making it suitable for studies in antibiotic-free systems and reducing concerns about contributing to antibacterial resistance [3] [2]. |

| Resistance in Parasites | Continuous use in the field has led to the development of resistance in Eimeria parasites, which is a major limitation for its veterinary use [5]. |

| Apoptosis Mechanism | In neuronal cell models, this compound-induced thiamine deficiency triggers apoptosis via the mitochondria-dependent caspase-3-mediated signaling pathway [8]. |

Conclusion for Researchers

This compound serves as a valuable tool for two primary research purposes: as a specific coccidiostat in veterinary science and as a model inducer of thiamine deficiency in biomedical research. Its well-defined mechanism as a competitive thiamine uptake inhibitor, supported by recent structural data, makes it a precise compound for mechanistic studies.

References

- 1. This compound - an overview [sciencedirect.com]

- 2. Efficacy of this compound Re-Confirmed [huvepharma.com]

- 3. Maximum levels of cross‐contamination for 24 antimicrobial ... [pmc.ncbi.nlm.nih.gov]

- 4. Substrate transport and drug interaction of human thiamine ... [nature.com]

- 5. This compound | Anticoccidial drugs | Drugs | Various [poultrymed.com]

- 6. This compound exposure alters mice behavior and metabolism in ... [pmc.ncbi.nlm.nih.gov]

- 7. This compound - an overview [sciencedirect.com]

- 8. Thiamine deficiency caused by thiamine antagonists ... [pmc.ncbi.nlm.nih.gov]

Core Pharmacokinetic Parameters of Amprolium

The table below summarizes the key quantitative findings from a bioavailability study in chickens [1].

| Parameter | Symbol | Value (Intravenous) | Value (Oral - Fasting) | Value (Oral - Non-Fasting) |

|---|---|---|---|---|

| Elimination Half-Life | t₁/₂β (i.v.); t₁/₂ Kel (p.o.) | 0.21 h | 0.292 - 0.654 h | 0.292 - 0.654 h |

| Volume of Distribution | Vd | 0.12 L/kg | - | - |

| Total Body Clearance | Cl | 1.32 L/h·kg | - | - |

| Bioavailability | F | - | 6.4% | 2.3 - 2.6% |

| Maximum Plasma Concentration | Cmax | - | ~4x higher than non-fasting | (Baseline for comparison) |

Mechanism of Action and Affected Life Stages

Amprolium is a thiamine (Vitamin B1) antagonist. Its structure mimics thiamine, allowing it to competitively block thiamine uptake by Eimeria parasites [2] [3]. This disrupts carbohydrate synthesis, essentially starving the coccidia [2] [3].

The drug primarily affects the first generation of trophozoites and schizonts, with peak activity occurring around day 3 of the parasitic life cycle. It also suppresses sexual stages (gametogony) and the sporulation of oocysts [2].

Detailed Experimental Protocols

Here are the methodologies from key studies that generated the pharmacokinetic data.

Protocol 1: Bioavailability Study in Chickens [1]

This study investigated the fundamental pharmacokinetics and the effect of fasting.

- Animals: 12 healthy chickens (1.28-1.41 kg body weight).

- Study Design: A Latin square design was used, where each chicken received different treatments in a specific sequence.

- Dosing:

- Intravenous (I.V.): 13 mg this compound/kg body weight.

- Oral (P.O.): 13 mg/kg and 26 mg/kg, each administered under both fasted and non-fasted conditions.

- Sample Collection: Plasma samples were collected from the subwing vein at multiple time points after administration.

- Analytical Method: this compound concentrations in plasma were determined using HPLC.

- Data Analysis: The data were fitted using weighted nonlinear least-squares regression.

- I.V. data: Best fit to a two-compartment model.

- Oral data: Best fit to a one-compartment model.

Protocol 2: Drug Interaction Study with Enrofloxacin [4]

This study examined how coccidial infection and anti-coccidial pre-treatments alter the pharmacokinetics of another drug, enrofloxacin.

- Animals: 72 broiler chickens (4 weeks old, 1000-1300 g).

- Experimental Groups:

- Group A: Normal healthy chickens.

- Group B: Chickens experimentally infected with Eimeria spp. (non-treated).

- Group C: Infected chickens pre-treated with this compound (240 ppm in feed for 5 days).

- Group D: Infected chickens pre-treated with toltrazuril.

- Dosing: All groups received a single I.V. or oral dose of enrofloxacin (10 mg/kg).

- Sample Collection: Blood samples were taken at 15 time points (from 5 minutes to 24 hours).

- Analytical Method: Serum enrofloxacin concentrations were measured using HPLC with fluorescence detection.

- Data Analysis: A non-compartmental method was used (WinNonlin software, version 5.2).

The workflow of this complex experiment is illustrated below.

Experimental workflow for the enrofloxacin-amprolium interaction study [4].

Key Implications for Research and Development

- Low and Variable Bioavailability: The very low oral bioavailability (2.3-6.4%) is a major finding [1]. This suggests that this compound is primarily effective within the gastrointestinal tract, with minimal systemic exposure.

- Flip-Flop Phenomenon: The observation that the elimination half-life is longer after oral administration than after intravenous injection indicates a "flip-flop" model, where absorption from the gut is the rate-limiting step [1].

- Impact of Fasting: The significantly higher Cmax in fasted birds highlights that feed intake is a critical variable that must be controlled in future studies [1].

- Drug Interactions: The finding that this compound can improve the pharmacokinetic profile of enrofloxacin in infected chickens suggests a complex interaction between disease state and drug disposition [4].

- Resistance Development: Continuous use of this compound leads to drug resistance, which is a major factor limiting its efficacy [2].

Research Gaps and Future Directions

The available information reveals several areas where data is lacking for a comprehensive profile:

- Tissue Residues: While this compound may be found in eggs up to 10 days after withdrawal, no maximum residue limit (MRL) has been established [2] [3].

- Metabolism and Excretion: Details on the metabolic pathways and specific excretion routes (beyond "via kidneys") are not well-defined in the searched literature [2].

- Comprehensive PK/PD Modeling: The data is insufficient to build a robust pharmacokinetic-pharmacodynamic (PK/PD) model that links drug exposure to efficacy against different Eimeria species.

References

- 1. Bioavailability of this compound in fasting and nonfasting ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]

- 3. This compound - an overview [sciencedirect.com]

- 4. Pharmacokinetics and tissue residue of enrofloxacin in ... [pmc.ncbi.nlm.nih.gov]

Summary of Amprolium Efficacy & Resistance Findings

| Study Location / Type | Drug Tested | Efficacy & Resistance Findings | Key Metrics & Methods |

|---|---|---|---|

| Bangladesh (2025) [1] | Amprolium + Sulphaquinoxaline | Good efficacy; ranked second-best among tested drugs. | Global Index (GI); Evaluation based on weight gain, FCR, lesion score, oocyst index, and mortality. [1] |

| Iran (2013) [2] | This compound + Ethopabate | Resistance was evident in multiple field isolates. | Global Index (GI), Anticoccidial Sensitivity Test (AST), Optimum Anticoccidial Activity (OAA); Poor weight gain and feed conversion in medicated, infected birds. [2] |

| Southern Nigeria (Date N/A) [3] | This compound; this compound + Sulfaquinoxaline | Resistance indicated by the presence of lesions despite drug administration. | Lesion Scores, Oocyst Shedding; Cecal lesions persisted in medicated, infected groups. [3] |

| Long-term Surveillance (2021) [4] | This compound | High sensitivity maintained; 98% of field isolates remained fully sensitive after 20+ years of use. | Resistance Monitoring; Only 2% of isolates showed a modest (1.5-fold) reduction in sensitivity. [4] |

Mechanisms of Action and Potential Resistance Pathways

This compound is a thiamine (Vitamin B1) analogue [5]. Its primary mode of action is to competitively inhibit the uptake of thiamine by the parasite, thereby disrupting carbohydrate synthesis and energy metabolism [5]. This action is mainly coccidiostatic at lower doses and becomes coccidiocidal at higher doses [5].

While the precise molecular mechanisms of resistance to this compound are not fully elucidated, the diagrams below outline its mode of action and a hypothesized pathway for the development of resistance, based on general principles of parasitology.

This compound's action and potential resistance development pathway.

Experimental Protocols for Resistance Evaluation

Researchers typically use battery cage trials to evaluate anticoccidial drug efficacy and resistance. The standard protocol can be summarized as follows [1] [2]:

Standard workflow for evaluating anticoccidial drug resistance.

The key efficacy indices calculated from the collected data are defined in the table below [2]:

| Efficacy Index | Full Name | Calculation & Interpretation |

|---|---|---|

| GI | Global Index | A composite score based on WG, FCR, LS, and OI. Efficacy is expressed as a percentage of the non-infected, non-medicated control group (%GINNC). |

| AST | Anticoccidial Sensitivity Test | Based on the reduction of mean lesion scores compared to the infected, non-medicated control. A reduction of 0-30% = Resistance, 31-49% = Partial Resistance, ≥50% = Sensitivity. [2] |

| POAA | Percent Optimum Anticoccidial Activity | Uses a growth and survival ratio. ≤50% = Resistant, 51%-74% = Partially Resistant, ≥75% = Sensitive. [2] |

Management Strategies to Mitigate Resistance

To preserve the efficacy of this compound and other anticoccidials, integrated management is crucial:

- Use in Combination Therapies: this compound is often formulated with ethopabate or sulphaquinoxaline [6] [5]. These components inhibit different metabolic pathways (e.g., folic acid synthesis), creating a "double blockade" against the parasite and slowing the emergence of resistance [6].

- Implement Rotation Programs: Alternating the use of this compound (a synthetic drug) with other classes of anticoccidials, such as ionophores (e.g., monensin, salinomycin) or vaccines, is a recommended strategy. This helps prevent a single parasite population from being continuously selected for resistance to one drug type [6] [7].

- Focus on Prevention and Biosecurity: Since oocysts are highly resilient in the environment, strict biosecurity, effective cleaning, and maintaining dry litter are fundamental to reducing the overall parasite load and dependency on drugs [7].

References

- 1. Efficacy of Routinely Used Anticoccidials Against Eimeria ... [pmc.ncbi.nlm.nih.gov]

- 2. Evaluating the Resistance of Eimeria Spp. Field Isolates to ... [pmc.ncbi.nlm.nih.gov]

- 3. Populations of Eimeria tenella express resistance to ... [sciencedirect.com]

- 4. This compound Research & Veterinary Resources [this compound.com]

- 5. This compound - an overview [sciencedirect.com]

- 6. Focused review: The role of drug combinations for the control ... [pmc.ncbi.nlm.nih.gov]

- 7. Coccidiosis management without increasing antimicrobial ... [ew-nutrition.com]

Mechanism of Action & Metabolic Antagonism

Amprolium functions as a competitive antagonist of thiamine (Vitamin B1) [1] [2] [3]. Its structure is similar to thiamine, which allows it to block thiamine uptake and utilization in susceptible parasites [1] [4].

- Primary Target: The drug specifically blocks thiamine transporters in coccidia parasites (e.g., Eimeria spp.) [1] [4]. Parasite thiamine transport systems are much more sensitive to this compound than those of the host [1].

- Biochemical Consequence: By depriving the parasite of thiamine, this compound inhibits the synthesis of carbohydrates. Thiamine pyrophosphate is a crucial cofactor for several decarboxylase enzymes involved in carbohydrate metabolism [3]. This action is coccidiostatic at low doses and coccidiocidal at higher doses [1] [4].

- Effect on Parasite Lifecycle: It primarily affects the first-generation trophozoites and schizonts, with peak activity around day 3 of the lifecycle. It also suppresses sexual stages (gametogony) and oocyst sporulation [3].

The following diagram illustrates this competitive inhibition mechanism.

This compound competes with thiamine for transporter sites, inhibiting uptake and energy metabolism in coccidia.

Established Pharmacokinetic Data

Available data on the absorption, distribution, and excretion of this compound are incomplete and sometimes conflicting, as summarized below.

| Parameter | Findings in Animals | Sources |

|---|---|---|

| Bioavailability | Conflicting data in chickens: ~2-3% reported in one study vs. 66% in another. | [4] |

| Distribution | Absorbed fraction is widely distributed into tissues. Residues can be deposited in egg yolk. | [5] [4] |

| Route of Elimination | Rapidly eliminated from the body, primarily via the kidneys in urine. In rats, fecal excretion is also a major route. | [1] [3] |

| Elimination Half-life | No specific half-life data available. Described as eliminated "within hours" or "within few hours". | [1] [3] |

Analytical Methods for Detection

A 2025 study developed and validated two sensitive methods for determining this compound in complex matrices like pharmaceutical wastewater [6]. The following workflow outlines the core experimental procedure.

General workflow for analyzing this compound using spectrophotometric and spectrofluorimetric methods.

- Core Principle: Both methods are based on the reaction of this compound's tertiary amino group with Eosin Y in an acidic medium (acetate buffer) to form an orange-red ion-pair complex [6].

- Optimized Conditions:

- Performance Data:

Key Data Gaps and Research Needs

The search results indicate these critical areas where data on this compound metabolism is lacking:

- Metabolic Pathway: Specific enzymes involved in the breakdown of this compound (metabolites) in animal tissues are not identified in the available literature [4] [7].

- Comprehensive Pharmacokinetics: Key parameters like volume of distribution, protein binding, half-life, and clearance are not available [7].

- Molecular Resistance Mechanisms: While resistance in Eimeria is documented, the precise molecular mechanisms remain unclear [4].

Conclusion

References

- 1. This compound - an overview [sciencedirect.com]

- 2. Anticoccidial drugs of the livestock industry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Anticoccidial drugs | Drugs | Various [poultrymed.com]

- 4. Maximum levels of cross‐contamination for 24 antimicrobial active substances in non‐target feed. Part 3: this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - an overview [sciencedirect.com]

- 6. Two analytical approaches for determination of this compound ... [nature.com]

- 7. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

amprolium historical use in veterinary medicine

Historical Context and Development

Amprolium was developed and introduced for the control of coccidiosis in poultry during a period when few effective treatments were available [1]. It gained widespread use as a synthetic anticoccidial drug, classified as a "chemical" alongside other synthetics like decoquinate and sulfonamides, distinct from the later-discovered ionophores (e.g., monensin) [2]. Its primary use has been in poultry (broilers, layers, turkeys) and calves [3] [4].

For decades, control of coccidiosis has relied on a limited arsenal of drugs, and resistance has been documented to all of them [2]. This has led to the use of rotation programs, often involving drugs like this compound, to slow the development of resistance [2]. A notable feature of its history is its long-standing record of efficacy and slow development of resistance; a 2021 surveillance study cited that after 20 years of use, 98% of Eimeria field isolates remained fully sensitive, with no clinical resistance detected [3].

Mechanism of Action

This compound is a competitive thiamine (Vitamin B1) antagonist [5] [2]. Its chemical structure is analogous to thiamine, which allows it to block the parasite's thiamine transport mechanisms and uptake in the intestine [6] [5]. This action inhibits the energy metabolism of the coccidian parasite, primarily affecting first-generation schizonts, which has a coccidiostatic (parasite-growth-halting) effect and reduces oocyst discharge [7].

The diagram below illustrates how this compound induces thiamine deficiency at the cellular level.

Efficacy and Key Research Findings

Substantial research supports this compound's efficacy across livestock species. The table below summarizes key findings from modern studies.

| Species | Dosage & Regimen | Efficacy Outcomes | Study Details |

|---|---|---|---|

| Broiler Chickens | 125 mg/kg of feed [3] | 92% reduction in oocyst shedding; 15% improvement in Feed Conversion Ratio [3] | RCT vs. E. tenella [3] |

| Dairy Calves | 10 mg/kg for 5 days [3] | 78% reduction in diarrhea incidence; improved Average Daily Gain by 0.2 kg/day [3] | Prospective cohort (n=240 calves) [3] |

| Laying Hens | 5x therapeutic dose for 21 days [3] | No adverse effects; safety margin confirmed; no egg residue accumulation [3] | Toxicology study [3] |

Detailed Experimental Protocol

For researchers requiring detailed methodology, the following protocol from a 2018 study investigating this compound-induced thiamine deficiency in a mouse model provides a reference for experimental design [6].

Objective

To evaluate the behavioral, metabolic, and anatomopathological effects of intraperitoneal (i.p.) this compound-induced thiamine deficiency (TD) and the potential protective role of antioxidant and anti-inflammatory compounds [6].

Materials and Reagents

- This compound, Trolox (antioxidant), Dimethyl Sulfoxide (DMSO, anti-inflammatory), 2,3,5-triphenyl-tetrazolium chloride (TTC) for cell viability analysis [6].

- Standard diet (AIN-93M) and thiamine-deficient diet (AIN-93TD) [6].

- Adult male Swiss mice (50 days old) [6].

Methodology and Workflow

The experimental workflow involved subjecting mice to dietary and pharmacological interventions followed by behavioral and tissue analysis, as shown below.

Key Experimental Groups [6]:

- Control (Cont): Standard diet + saline i.p. injections.

- Deficient (Amp): Thiamine-deficient diet + this compound (80 mg/kg i.p.).

- Deficient with Trolox (Amp+Tr): Thiamine-deficient diet + this compound + Trolox (1 mg/kg i.p.).

- Deficient with DMSO (Amp+Dmso): Thiamine-deficient diet + this compound + DMSO (1 ml/kg of a 10% solution i.p.).

- Control Trolox (Tr): Standard diet + Trolox.

- Control DMSO (Dmso): Standard diet + DMSO.

Dose Justification [6]: A dose of 80 mg/kg i.p. was determined as effective but not acutely toxic, based on preliminary tests showing 60 mg/kg induced no changes and 100 mg/kg caused acute death.

Behavioral Tests [6]:

- Open Field Test: Conducted in a circular arena to assess locomotion (distance travelled), exploratory activity (rearing), grooming, and fecal production. Tests were performed at baseline (day 0) and 24 hours after the last treatment (day 20).

- Rotarod Test: Mice were placed on a rotating cylinder, and the latency time to fall was recorded to assess motor coordination.

Tissue Analysis [6]:

- Brain: Cortical cell viability was assessed.

- Liver: Tissues were analyzed for steatosis (fatty change).

Key Findings from This Protocol [6]

- This compound exposure induced significant weight loss and reduced behavioral parameters (locomotion, exploration, motor coordination).

- It caused measurable brain cell damage and liver steatosis.

- Co-treatment with Trolox and DMSO partially improved these conditions, suggesting oxidative stress and inflammation are key mechanisms in this compound-induced toxicity.

Approved Use and Regulatory Status

This compound is approved for use in several countries, with specific guidelines for different species. The following table summarizes its approved conditions.

| Region | Approved Species | Key Approved Claims & Uses | Withdrawal Time |

|---|---|---|---|

| Canada [4] | Broiler & Replacement Chickens, Turkeys | Aid in prevention of deaths from coccidiosis | 0 days (poultry) |

| Calves | Prevention & treatment of coccidiosis caused by E. bovis and E. zuernii | 7 days (meat) | |

| European Union | - | Not currently authorised as a feed additive [8]. Previously included in Annex I of Directive 70/524/EEC; authorisation withdrawn [8]. | - |

| United States | Chickens, Turkeys, Cattle (calves, beef, dairy) | Regulated by FDA CVM [3] | Established |

Safety and Cautions

- Target Animal Safety: this compound has a good safety profile. For chickens, the margin of safety is at least 5 (the highest applied concentration of 125 mg/kg complete feed is safe) [8]. Signs of thiamine deficiency may appear at very high doses but are reversible [5].

- User Safety: The formulation COXAM is considered a potential skin and respiratory sensitizer. Inhalation of dust presents a risk to users [8].

- Residues: The Committee for Veterinary Medicinal Products (CVMP) in the EU concluded there was no need to establish Maximum Residue Limits (MRLs) for this compound in poultry [8]. Residues can be detected in eggs for over 10 days post-treatment cessation [5].

Future Outlook and Research Needs

Despite its long history of use, this compound remains relevant due to the severe economic impact of coccidiosis and the widespread resistance to other anticoccidial agents [2]. The discovery of new drugs with novel modes of action has been stagnant for decades [2]. Consequently, existing drugs like this compound continue to be vital components of integrated control strategies, especially in rotation programs to manage and slow resistance development [3] [2].

References

- 1. Forty years of monensin for the control of coccidiosis in ... [pubmed.ncbi.nlm.nih.gov]

- 2. Anticoccidial drugs of the livestock industry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Research & Veterinary Resources [this compound.com]

- 4. This compound (AMP) – Medicating Ingredient Brochure [inspection.canada.ca]

- 5. This compound - an overview [sciencedirect.com]

- 6. This compound exposure alters mice behavior and metabolism in ... [pmc.ncbi.nlm.nih.gov]

- 7. Use of this compound to Prevent Coccidiosis in Kennels [vin.com]

- 8. Safety and efficacy of COXAM ® (this compound hydrochloride) ... [pmc.ncbi.nlm.nih.gov]

Known Pharmacokinetic Parameters of Amprolium

The table below consolidates the key available data on what is known about amprolium's movement and elimination in animals.

| Parameter | Details | Source Organism / Context |

|---|---|---|

| Elimination Route | Primarily via the kidneys [1] | General veterinary use |

| Elimination Rate | Rapid (within hours) [1] | General veterinary use |

| Tissue Residue Data | Classified as an "Allowed substance" in poultry, indicating established safety thresholds for consumption [2]. | EU Regulation / Poultry |

A significant challenge in studying this compound's distribution is the lack of a simple, direct analytical method. The drug must first be derivatized to form a measurable complex.

Experimental Protocol for Determination

The following protocol, adapted from a recent study, details how to prepare and analyze samples for this compound content in complex matrices like wastewater, which can be analogous to biological fluids [3].

1. Sample Preparation and Derivatization

- Preparation of Standard Solution: Dissolve pure this compound in deionized water to create a stock solution of 1.0 mg/mL. Perform serial dilutions to create working standards [3].

- Derivatization Reaction:

- Transfer appropriate volumes of the standard solution into 10 mL volumetric flasks [3].

- Add Eosin Y reagent (5 x 10⁻³ M) to the solution [3].

- Add a suitable volume of 2 M acetate buffer to maintain an acidic pH (optimal pH is 3.5 for spectrophotometric method) [3].

- Dilute the mixture to the mark with deionized water [3].

- Reaction Principle: In an acidic medium, this compound (which contains a tertiary amino group) reacts with Eosin Y to form an orange-red ion-pair complex [3]. This complex can then be measured.

2. Analytical Measurement Techniques You can measure the resulting complex using two primary methods [3]:

| Method | Measurement Technique | Key Parameter |

|---|---|---|

| Spectrophotometric (Method I) | Measure absorbance of the ion-pair complex. | Wavelength: 547 nm [3]. |

| Spectrofluorimetric (Method II) | Measure the quenching of Eosin Y's fluorescence by the complex. | Excitation (λex): 470 nm Emission (λem): 552 nm [3]. |

This experimental workflow can be visualized as follows:

Research Gaps and Future Directions

The current lack of detailed tissue distribution data presents a clear opportunity for further research. A comprehensive study would involve:

- Experimental Design: Administering a defined dose of this compound to laboratory animals.

- Sample Collection: Collecting blood plasma and tissue samples (e.g., liver, kidney, muscle, intestinal mucosa) at multiple time points.

- Sample Analysis: Applying the analytical protocols described above to determine this compound concentration in each sample.

- Data Analysis: Using the concentration data to calculate standard pharmacokinetic parameters for each tissue, such as the area under the curve (AUC), maximum concentration (Cmax), time to Cmax (Tmax), and elimination half-life.

References

Comprehensive Application Notes and Protocols: HPLC Determination of Amprolium in Feed

Introduction

Amprolium is a thiamine analogue widely used as an anticoccidial drug in poultry farming to prevent and treat intestinal coccidiosis caused by Eimeria parasites. Following the European Commission's ban on this compound as a feed additive in 2006 due to concerns about veterinary drug residues in food, effective monitoring methods have become essential for regulatory compliance. Liquid chromatography-based methods have emerged as the primary analytical technique for detecting and quantifying this compound in compound feeding stuffs for poultry. These Application Notes provide detailed protocols for determining this compound in feed using high-performance liquid chromatography coupled with various detection systems, including mass spectrometry and photodiode array detection. The methods described have been validated according to European Commission regulations and International Conference on Harmonisation guidelines, ensuring their suitability for official control purposes in feed analysis [1] [2].

Materials and Reagents

Chemical Standards

- This compound hydrochloride reference standard (purity ≥98%)

- HPLC-grade acetonitrile

- HPLC-grade methanol

- Heptafluorobutyric acid (HFBA) for ion-pair chromatography

- Potassium dihydrogen phosphate (KH₂PO₄)

- High-purity water (18 MΩ·cm resistivity)

Solutions and Mobile Phases

- Extraction solvent: Methanol/water mixture (80:20, v/v)

- Mobile phase A: 0.05% heptafluorobutyric acid in water

- Mobile phase B: 0.05% heptafluorobutyric acid in acetonitrile

- Alternative mobile phase: 0.05 M KH₂PO₄ buffer (pH adjustment may be necessary):acetonitrile (80:20, v/v)

- Diluent: 90% acetonitrile in water [3]

Equipment

- HPLC system with quaternary pump, autosampler, and column oven

- Detection systems: Mass spectrometer (single quadrupole or triple quadrupole) or Photodiode Array detector

- Analytical column: C18 column (e.g., 4.6 × 150 mm, 5 μm particle size)

- Sample preparation: Analytical balance, centrifuge, vortex mixer, ultrasonic bath

- Filtration: 0.22 μm nylon or PVDF membrane filters

Sample Preparation Protocols

Extraction Procedure

Grinding and Homogenization: Grind approximately 1 kg of commercial poultry feed in a high-speed grinder for 10 minutes until a homogeneous mixture is obtained [2].

Weighing: Accurately weigh 10.0 ± 0.1 g of the homogenized feed sample into a 250 mL extraction flask.

Extraction: Add 100 mL of methanol/water (80:20, v/v) extraction solvent to the sample.

Blending: Blend the mixture for 60 minutes using a mechanical shaker or blender to ensure complete extraction.

Filtration: Filter approximately 50 mL of the extract through a paper filter (90 g m⁻², 250 mm) into a 50 mL collection flask.

Dilution: Dilute the filtered extract 1:10 with the initial mobile phase composition.

Cleanup: For LC-MS analysis, further purify the extract using a 0.22 μm syringe filter before injection [2].

Alternative Extraction for Multi-Residue Methods

For methods analyzing this compound in combination with other coccidiostats:

Weigh 2.0 g of homogenized feed sample into a suitable container.

Add 10 mL of extraction solvent (e.g., 90% acetonitrile in water).

Vortex vigorously for 1 minute followed by sonication for 15 minutes.

Centrifuge at 4000 rpm for 10 minutes and collect the supernatant.

Perform appropriate dilution based on the expected concentration range [3].

Chromatographic Methods

Liquid Chromatography-Mass Spectrometry Method

The LC-MS method provides excellent sensitivity and specificity for this compound detection in complex feed matrices:

- Column: C18 column (150 × 2.0 mm, 5 μm particle size)

- Mobile Phase: Gradient elution with:

- Solvent A: 0.05% heptafluorobutyric acid in water

- Solvent B: 0.05% heptafluorobutyric acid in acetonitrile

- Gradient Program:

- 0-5 min: 10% B to 90% B

- 5-7 min: Hold at 90% B

- 7-8 min: Return to 10% B

- 8-12 min: Re-equilibrate at 10% B

- Flow Rate: 0.2 mL/min

- Injection Volume: 10 μL

- Column Temperature: 30°C

- Detection: MS with ESI positive ion mode; MRM transitions: 242.1→157.1 and 242.1→123.1 [2]

Stability-Indicating HPLC Method

For simultaneous determination of this compound with other anticoccidials:

- Column: Supelcosil C18 column (250 × 4.6 mm, 5 μm)

- Mobile Phase: 0.05 M KH₂PO₄:acetonitrile (80:20, v/v)

- Elution: Isocratic

- Flow Rate: 2.0 mL/min

- Injection Volume: 10 μL

- Detection: UV at 260 nm

- Temperature: Ambient [3]

Quality-by-Design HPLC Approach

A modern QbD approach for simultaneous analysis of this compound with other drugs:

- Column: C18 column (150 × 4.6 mm, 5 μm)

- Mobile Phase: Gradient with phosphate buffer and acetonitrile

- Flow Rate: 1.0 mL/min

- Detection: PDA detector, 260 nm

- Injection Volume: 20 μL

- Run Time: <7 minutes [4]

Table 1: Chromatographic Conditions for Different HPLC Methods

| Parameter | LC-MS Method | Stability-Indicating HPLC | QbD HPLC Approach |

|---|---|---|---|

| Column | C18 (150 × 2.0 mm, 5 μm) | Supelcosil C18 (250 × 4.6 mm, 5 μm) | C18 (150 × 4.6 mm, 5 μm) |

| Mobile Phase | Gradient: HFBA in water/acetonitrile | Isocratic: KH₂PO₄ buffer:ACN (80:20) | Gradient: Phosphate buffer:ACN |

| Flow Rate | 0.2 mL/min | 2.0 mL/min | 1.0 mL/min |

| Detection | MS (ESI+) | UV 260 nm | PDA 260 nm |

| Run Time | 12 min | ~10 min | <7 min |

Method Validation

Validation Parameters

All methods should be validated according to regulatory guidelines with the following parameters:

Table 2: Method Validation Data for this compound Determination

| Validation Parameter | LC-MS Method [2] | Stability-Indicating HPLC [3] | QbD HPLC Approach [4] |

|---|---|---|---|

| Linearity Range | 0.0078-0.25 μg/mL | 20.0-60.0 μg/mL | Not specified |

| Correlation Coefficient (R²) | >0.99 | >0.99 | >0.99 |

| Limit of Detection (LOD) | Not specified | Not specified | Not specified |

| Limit of Quantitation (LOQ) | 1 mg/kg | Not specified | Meets MRL requirements |

| Precision (% RSD) | <15% | <2% | <2% |

| Accuracy (% Recovery) | 96.8% | 98-102% | 98-102% |

| Specificity | No matrix interference | Resolves from degradation products | Resolves from co-formulated drugs |

System Suitability Testing

Before sample analysis, perform system suitability tests:

- Theoretical plates: >2000 for this compound peak

- Tailing factor: <2.0

- Repeatability: %RSD <2% for five replicate injections

- Resolution: >2.0 from closest eluting compound [3]

Experimental Workflow

The following diagram illustrates the complete experimental workflow for this compound determination in feed samples:

Troubleshooting and Technical Notes

Common Issues and Solutions

- Poor peak shape: Add ion-pair reagent (HFBA) to mobile phase for LC-MS methods

- Matrix interference: Optimize sample cleanup or use matrix-matched calibration

- Low recovery: Ensure adequate extraction time (minimum 60 minutes) and proper solvent ratio

- Retention time drift: Maintain consistent mobile phase pH and column temperature

Regulatory Considerations

- The European Commission banned this compound as a feed additive in 2006 (2005/187/EC; 2005/925/EC) [2]

- Maximum Residual Limits (MRLs) for this compound:

- Chicken muscle: 500 μg/kg

- Chicken liver: 1000 μg/kg

- Chicken kidney: 1000 μg/kg

- Whole eggs: 4000 μg/kg [5]

- Methods must comply with 2004/882/EC Regulation for official controls [1]

Safety Considerations

- Handle organic solvents in well-ventilated areas or fume hoods

- Use appropriate personal protective equipment (gloves, safety glasses)

- Follow laboratory waste disposal regulations for organic solvents and biological samples

Applications

The described methods are suitable for:

- Official control of feeding stuffs for regulatory compliance

- Quality control in feed manufacturing facilities

- Residue monitoring in animal-derived food products

- Stability studies of veterinary formulations

- Multi-residue analysis of anticoccidial drug combinations

Conclusion

The HPLC methods presented provide reliable, sensitive, and accurate determination of this compound in poultry feed. The LC-MS method offers superior sensitivity and specificity with an LOQ of 1 mg/kg, while the stability-indicating HPLC method enables simultaneous determination of multiple anticoccidial drugs. The QbD approach represents a modern methodology that optimizes analytical conditions with reduced time and resources. These validated methods meet regulatory requirements for official control of feeding stuffs and can be implemented in quality control laboratories for monitoring this compound residues in animal feed [1] [3] [2].

References

- 1. (PDF) Determination of this compound in feed by a liquid ... [academia.edu]

- 2. Determination of this compound in feed by a liquid ... [sciencedirect.com]

- 3. Development and validation of a stability-indicating HPLC ... [nature.com]

- 4. A novel QbD HPLC approach for the concurrent analysis of ... [sciencedirect.com]

- 5. 抗球虫药物残留的免疫检测技术 [html.rhhz.net]

Analytical Methods for Amprolium Residue Analysis

The table below summarizes the key parameters of different analytical techniques for determining amprolium residues, helping you select an appropriate method based on your laboratory's capabilities and data quality requirements.

| Method | Detection System | Sample Cleanup | Linearity Range | Limit of Quantification (LOQ) | Recovery (%) | Key Advantage |

|---|---|---|---|---|---|---|

| HPLC with Post-column Derivatization [1] | Fluorescence (λex 367 nm, λem 470 nm) | Alumina Column Chromatography | Not Specified | 0.01 ppm (in tissue) | 74.9 - 80.9% | High sensitivity for tissue analysis |

| Simplified HPLC with Photodiode Array [2] | UV (via Photodiode Array) | Centrifugal Ultrafiltration | Not Specified | 0.22 µg/g (muscle); 0.25 µg/g (liver) | > 90% | Rapid analysis (<20 min), minimal solvent use |

| HILIC-MS/MS [3] | Tandem Mass Spectrometry (MS/MS) | Simple dilution/ extraction | Not Specified | Extremely Low (Method Detection Limit: 0.003 µg/kg) | Validated | High selectivity and sensitivity; confirmation |

| Spectrofluorimetric (Eosin-Y) [4] | Fluorescence Quenching (λex 470 nm, λem 552 nm) | None (direct analysis) | 500 – 2000 ng/mL | 429 ng/mL | Validated per ICH | Simplicity, no complex cleanup |

Detailed Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This method is based on a liquid chromatographic technique with post-column reaction and fluorometric detection [1].

- 1. Extraction: Homogenize chicken muscle tissue and extract the drug with methanol. Concentrate the extract to an aqueous volume of 3-4 mL.

- 2. Cleanup:

- Liquid-Liquid Partitioning: Rinse the aqueous concentrate with n-hexane to remove non-polar impurities.

- Column Chromatography: Further clean up the sample by passing it through an alumina column.

- 3. Chromatographic Separation:

- Column: LiChrosorb RP-8.

- Post-column Derivatization: React the eluent with ferricyanide in an alkaline solution to form a fluorescent derivative.

- 4. Detection & Quantification:

- Detection: Fluorometric detection at 367 nm excitation and 470 nm emission.

- Performance: The method achieves a detection limit of 0.01 ppm in chicken muscle, with recoveries between 74.9% and 80.9% at spiking levels of 0.1-0.2 ppm [1].

Protocol 2: Simplified HPLC with Ultrafiltration Cleanup

This method offers a faster and simpler cleanup procedure suitable for routine monitoring of muscle and liver tissues [2].

- 1. Extraction: Extract this compound from edible chicken tissues (muscle and liver).

- 2. Cleanup: Use an Ultrafree-MC/PL centrifugal ultrafiltration unit for sample purification. This step replaces traditional column chromatography, significantly reducing processing time and solvent use.

- 3. Chromatographic Separation:

- Column: Mightysil RP4 GP.

- Mobile Phase: Ethanol-5 mM 1-heptanesulfonic acid sodium salt solution (35:65, v/v), acting as an ion-pairing system.

- Detection: Photodiode-array detector.

- 4. Performance:

- Total Analysis Time: Less than 20 minutes per sample.

- Solvent Consumption: Less than 2 mL of ethanol.

- Recovery: Averages over 90% at spiking levels of 0.3-3.0 µg/g.

- LOQ: 0.22 µg/g for muscle and 0.25 µg/g for liver [2].

Protocol 3: Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS)

This method provides high sensitivity and confirmation capabilities, ideal for regulated environments where this compound is banned (e.g., the European Union) [3].

- 1. Principle: HILIC is used as an alternative to ion-pair chromatography, which is problematic for mass spectrometry. It allows for excellent retention of the polar this compound molecule using a mobile phase high in organic content (e.g., acetonitrile).

- 2. Chromatographic Separation:

- Column: Ascentis Express HILIC (Fused-Core technology).

- Elution: Isocratic elution capable of achieving analysis in under 3 minutes.

- 3. Detection & Quantification:

- System: LC coupled to Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS).

- Performance: Achieves extremely low Method Detection Limits (MDLs), e.g., 0.003 µg/kg in liver [3].

Workflow Diagrams for this compound Analysis

The following diagrams illustrate the logical workflow for the sample preparation and method selection.

Workflow for this compound residue analysis in chicken tissue.

Method selection guide for this compound analysis.

Regulatory Considerations

When conducting residue analysis, it is crucial to be aware of the Maximum Residue Limits (MRLs) set by regulatory bodies. For this compound in poultry tissues, the following MRLs have been established [5]:

- Muscle: 200 µg/kg

- Liver: 200 µg/kg

- Kidney: 400 µg/kg

- Skin/Fat: 200 µg/kg

- Eggs: 1000 µg/kg

Note that the European Commission has not authorized this compound as an anticoccidial drug, meaning residues should not be present in poultry products from the EU, necessitating highly sensitive methods for enforcement [3].

Discussion and Concluding Remarks

The choice of analytical method depends on your specific requirements. The simplified HPLC-PDA method is excellent for high-throughput routine monitoring [2], while HILIC-MS/MS is unmatched for sensitivity and confirmatory analysis in a regulatory context [3]. The older HPLC-FLD method remains a reliable, though more labor-intensive, option [1].

A current trend in analysis is the move towards multi-residue methods that can detect a wide range of veterinary drugs simultaneously, though these often require careful optimization to maintain the recovery of polar compounds like this compound [6].

I hope these detailed application notes and protocols provide a solid foundation for your work on this compound residue analysis.

References

- 1. Liquid chromatographic determination of this compound in chicken ... [pubmed.ncbi.nlm.nih.gov]

- 2. Simplified high-performance liquid chromatographic... | Sigma-Aldrich [sigmaaldrich.com]

- 3. Analysis of this compound by hydrophilic interaction liquid ... [sciencedirect.com]

- 4. Two analytical approaches for determination of this compound ... [nature.com]

- 5. Maximum residue limits in poultry tissues and eggs [thepoultrysite.com]

- 6. Development of a Quantitative Method for Detection of ... - PMC [pmc.ncbi.nlm.nih.gov]

amprolium extraction and purification from feed

Sample Preparation and Extraction Protocol

Based on a validated liquid chromatography-mass spectrometry (LC-MS) method, the following steps outline the procedure for extracting amprolium from poultry feed [1].

| Step | Description | Key Parameters |

|---|---|---|

| 1. Homogenization | Grind approximately 1 kg of commercial poultry feed to a fine powder. | Use a laboratory grinder (e.g., Grindomix Retsch GM 200); mix thoroughly for 10 minutes. |

| 2. Weighing | Accurately weigh 10.0 ± 0.1 g of the homogenized feed sample. | - |

| 3. Extraction | Add the sample to 100 mL of Methanol/Water (80:20, v/v) in a 250 mL flask. | Blend for 60 minutes. |

| 4. Filtration | Filter a 50 mL aliquot of the extract through a paper filter. | Filter paper weight: 90 g m⁻². |

| 5. Dilution | Dilute the filtered extract 1:10 with the initial mobile phase. | For LC-MS, the mobile phase is 5 mM Heptafluorobutyric Acid (HFBA). |

Analytical Quantification Methods

To confirm the identity and concentration of the extracted this compound, you can utilize one of the following chromatographic methods. The key parameters for each are summarized in the table below.

| Parameter | HPLC-UV Method [2] | LC-MS Method [1] |

|---|---|---|

| Application | Simultaneous analysis of multiple drugs (e.g., this compound, Sulfaquinoxaline). | Specific detection and quantification of this compound. |

| Column | Supelcosil C18 (4.6-mm × 25-cm, 5 µm) | C18 column. |

| Mobile Phase | 0.05 M KH₂PO₄ : Acetonitrile (80:20, v/v) | 5 mM Heptafluorobutyric Acid (HFBA). |

| Flow Rate | 2.0 mL/min | 0.2 mL/min. |

| Detection | UV at 260 nm | Mass Spectrometry (MS). |

| Injection Volume | 10 µL | - |

| Linearity Range | 20.0 - 60.0 µg/mL | 0.0078 - 0.25 µg/mL (in extract). |

The following workflow diagram illustrates the complete process from sample preparation to analysis:

Critical Gaps and Research Considerations

A significant challenge is the lack of detailed purification protocols in the available literature. The extraction process yields a crude mixture containing this compound alongside various feed matrix components.

- Purification Challenge: The extracted material requires further purification to isolate high-purity this compound. Published research focuses on quantification within the matrix rather than physical isolation of the compound [1].

- Potential Pathway: One potential source for purification techniques is a patent detailing the crystallization of high-purity granular this compound hydrochloride. However, this method starts from a synthesized crude product, not a feed matrix, and may involve proprietary steps [3].

- Method Validation: When adapting these methods, you must re-validate them in your own laboratory, checking parameters like precision, accuracy, and recovery specific to your feed type and equipment.

References

Comprehensive Application Notes and Protocols: Simultaneous Determination of Amprolium and Ethopabate in Various Matrices

Introduction and Analytical Method Overview

The simultaneous determination of amprolium and ethopabate represents a significant analytical challenge in pharmaceutical quality control and veterinary drug residue monitoring. This compound (1-[(4-amino-2-propyl-5-pyrimidinyl)methyl]-2-methylpyridinium chloride hydrochloride) is a thiamine antagonist used as an anticoccidial agent, while ethopabate (4-acetamido-2-ethoxybenzoic acid methyl ester) serves as a synergistic compound that enhances this compound's efficacy by inhibiting folic acid biosynthesis in coccidia parasites. These drugs are frequently administered in combination in poultry and livestock feeds to control coccidiosis, necessitating reliable analytical methods for quality assurance and regulatory compliance. The chemical structural diversity between these compounds—this compound being a quaternary ammonium compound and ethopabate an ester—creates analytical challenges that require sophisticated separation and detection strategies.

Recent advancements in analytical methodologies have enabled more precise, accurate, and sensitive quantification of these compounds in various matrices including feeds, tissues, and environmental samples. This document provides comprehensive application notes and detailed protocols for the simultaneous analysis of this compound and ethopabate using two primary analytical approaches: high-performance liquid chromatography (HPLC) and spectrophotometric methods. The protocols have been optimized for routine analysis in quality control laboratories and research settings, with emphasis on practicality, reproducibility, and compliance with regulatory standards. The methods described herein incorporate recent technological improvements in detection systems and sample preparation techniques that enhance sensitivity while reducing analysis time and solvent consumption.

Table 1: Comparison of Analytical Methods for Simultaneous Determination of this compound and Ethopabate

| Method Type | Detection System | Linear Range | Limit of Detection | Key Advantages | Recommended Applications |

|---|

| RP-HPLC [1] [2] | UV-Vis (274 nm) | AMP: 48-480 μg/mL ETH: 3-30 μg/mL | AMP: 0.5 ng ETH: 0.3 ng | High specificity, well-validated | Regulatory testing, formulation quality control | | Spectrophotometric [3] | Visible (547 nm) | AMP: 100-5000 ng/mL ETH: 1500-10000 ng/mL | AMP: 45 ng/mL ETH: 191 ng/mL | Cost-effective, simple operation | Routine quality screening | | Spectrofluorimetric [3] | Fluorescence (λex 470 nm/λem 552 nm) | AMP: 500-2000 ng/mL | AMP: 142 ng/mL | High sensitivity | Trace analysis in complex matrices |

HPLC Method for Simultaneous Determination

Principles and Mechanism

Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection represents the most widely employed methodology for the simultaneous quantification of this compound and ethopabate in pharmaceutical formulations and biological samples. This technique leverages the differential partitioning of analytes between a polar mobile phase and a non-polar stationary phase, achieving separation based on the distinct chemical properties of each compound. This compound, being a quaternary ammonium compound, exhibits high polarity and relatively strong interaction with the aqueous component of the mobile phase, while ethopabate, with its aromatic ester structure, demonstrates greater hydrophobicity and stronger affinity for the stationary phase. The addition of ion-pairing reagents such as octanesulfonic acid or heptanesulfonic acid to the mobile phase significantly enhances chromatographic performance by interacting with the charged nitrogen of this compound, thereby reducing its polarity and improving peak shape and retention characteristics.

The fundamental separation mechanism involves a complex interplay of hydrophobic interactions, ionic modulation, and secondary chemical equilibria that collectively enable baseline resolution of both compounds within a reasonable timeframe. The acidic pH of the mobile phase (typically 3.5-3.7) serves to suppress silanol group ionization on the stationary phase surface while also protonating the pyrimidine nitrogen of this compound, thus optimizing the separation efficiency. The chromatographic optimization process must balance multiple parameters including retention factor (k), selectivity (α), and plate count (N) to achieve satisfactory resolution while maintaining practical analysis time. The selection of an internal standard—typically benzocaine for this application—further enhances method reliability by correcting for injection volume variations and minor system fluctuations [1].

Detailed HPLC Protocol

2.2.1 Equipment and Reagents

- Chromatographic System: HPLC system equipped with quaternary pump, autosampler, column thermostat, and UV-Vis diode array detector

- Analytical Column: BDS C18 (250 mm × 4.6 mm, 5 μm) or equivalent C8 column (250 mm × 4.6 mm, 5 μm) [1] [2]

- Mobile Phase: Methanol and purified water (60:40, v/v) containing 0.5% heptanesulfonic acid sodium salt; adjust to pH 3.7 with glacial acetic acid [2]

- Ion-pairing Alternative: Octanesulfonic acid, triethylamine, and acetic acid in methanol-water (40:60) [1]

- Standard Solutions: Stock solutions of this compound HCl (1 mg/mL) and ethopabate (1 mg/mL) in methanol; working standards prepared by serial dilution

- Internal Standard: Benzocaine solution (appropriate concentration to match analyte peak areas) [1]

- Sample Filters: Nylon or PVDF 0.45 μm syringe filters

2.2.2 Chromatographic Conditions

- Flow Rate: 1.0 mL/min

- Injection Volume: 20 μL

- Column Temperature: 25°C

- Detection Wavelength: 274 nm

- Run Time: 15 minutes

- Retention Times: Approximately 7.5 min (this compound), 9.4 min (benzocaine - IS), and 10.4 min (ethopabate) [1]

2.2.3 System Suitability Tests

Prior to sample analysis, system suitability parameters must be verified to ensure chromatographic performance:

- Theoretical Plates: >2000 for this compound and >2500 for ethopabate

- Tailing Factor: <2.0 for both analytes

- Resolution: >2.0 between this compound and ethopabate

- Repeatability: RSD <2% for peak areas from six replicate injections

2.2.4 Sample Analysis Procedure

Mobile Phase Preparation: Accurately measure 600 mL of HPLC-grade methanol and 400 mL of purified water. Add 5.0 g of heptanesulfonic acid sodium salt and dissolve completely. Adjust pH to 3.7 with glacial acetic acid while stirring. Filter through 0.45 μm membrane and degas by sonication for 10 minutes.

Standard Curve Preparation: Prepare a series of working standards covering the concentration range of 48-480 μg/mL for this compound and 3-30 μg/mL for ethopabate by appropriate dilution of stock solutions. Add constant amount of internal standard (benzocaine) to each standard solution.

Sample Preparation: Weigh accurately approximately 100 mg of finely powdered sample (feed or formulation) into a 100 mL volumetric flask. Add 70 mL of methanol, sonicate for 15 minutes with occasional shaking, dilute to volume with methanol, and mix well. Filter through 0.45 μm syringe filter, discarding the first 2 mL of filtrate.

Chromatographic Analysis: Inject 20 μL of each standard and sample solution in duplicate. Record chromatograms and measure peak areas for this compound, ethopabate, and internal standard.

Quantification: Plot peak area ratios (analyte/IS) against concentrations for standard solutions and determine regression equation. Calculate sample concentrations using the regression parameters.

Figure 1: HPLC Analysis Workflow for Simultaneous Determination of this compound and Ethopabate

Spectrophotometric Method

Principles and Mechanism

Spectrophotometric determination of this compound and ethopabate offers a cost-effective alternative to HPLC for routine quality control applications where sophisticated instrumentation may not be available. The method described herein is based on the formation of ion-pair complexes between the tertiary amino groups of the target analytes and eosin Y, a xanthene dye, in acidic medium. This reaction produces distinctive orange-red colored complexes that exhibit strong absorbance at 547 nm, enabling quantitative determination through conventional UV-Vis spectrophotometry. The underlying mechanism involves the electrostatic interaction between the positively charged nitrogen atoms in this compound and the anionic form of eosin Y, resulting in the formation of a stable, measurable complex with defined stoichiometry.

The reaction optimization process has revealed that pH plays a critical role in complex formation and stability. For this compound, maximum absorbance is achieved at pH 3.5, while the optimal pH for ethopabate complexation occurs at 2.5. The differential pH dependence allows for selective enhancement of sensitivity for each analyte, though simultaneous determination requires a compromise pH of 3.0 for both compounds when analyzed together. The complex stoichiometry has been established as 1:1 (drug:eosin Y) through Job's method of continuous variation, with stability constants sufficient for reliable quantification. The bathochromic shift from the original eosin Y absorption maximum (516 nm) to the complex absorption (547 nm) provides a clear analytical window free from reagent interference, while the high molar absorptivity of the complexes (ε > 10^4 L·mol^-1·cm^-1) ensures adequate sensitivity for quality control applications [3].

Detailed Spectrophotometric Protocol

3.2.1 Equipment and Reagents

- Instrumentation: Double-beam UV-Vis spectrophotometer with 1 cm matched quartz cells

- Eosin Y Solution: 5 × 10^(-3) M prepared in deionized water

- Buffer Solution: 2 M acetate buffer, pH 3.0

- Standard Solutions: Stock solutions of this compound (1 mg/mL) and ethopabate (1 mg/mL) in deionized water and methanol, respectively

- Pharmaceutical Wastewater Simulant: Tap water containing ascorbic acid (30 mg/L), citric acid (50 mg/L), saccharose (100 mg/L), disodium hydrogen phosphate (230 mg/L), and sodium chloride (1 g/L), pH adjusted to 7.0 [3]

3.2.2 Calibration Curve Construction

Working Solutions: Pipette appropriate volumes of standard this compound and ethopabate solutions into a series of 10 mL volumetric flasks to cover the concentration ranges of 100-5000 ng/mL and 1500-10000 ng/mL, respectively.

Complex Formation: To each flask, add 1.0 mL of 5 × 10^(-3) M eosin Y solution followed by 1.0 mL of 2 M acetate buffer (pH 3.0). Swirl gently to mix.

Dilution and Measurement: Dilute to the mark with deionized water and allow to stand for 10 minutes for complete color development. Measure absorbance at 547 nm against a reagent blank prepared similarly but without the analytes.

Calibration Plot: Plot absorbance values against corresponding drug concentrations and determine the regression equation. The method should yield correlation coefficients (r²) >0.998 for both analytes.

3.2.3 Sample Analysis Procedure

Sample Preparation: For feed samples, extract 1.0 g of homogenized material with 50 mL methanol by shaking mechanically for 30 minutes. Filter through Whatman No. 1 filter paper and evaporate 10 mL aliquot to dryness under gentle nitrogen stream. Reconstitute residue with 5 mL deionized water.

Analysis: Transfer appropriate aliquot of prepared sample (containing analytes within the calibration range) to 10 mL volumetric flask. Follow the same procedure as for calibration curve construction.

Quantification: Calculate analyte concentrations using the regression equation derived from the calibration curve. For samples with unknown concentrations, perform analysis at multiple dilutions to ensure results fall within the linear range.

Table 2: Optimized Reaction Conditions for Spectrophotometric Determination

| Parameter | This compound | Ethopabate | Compromise Conditions |

|---|---|---|---|

| pH | 3.5 | 2.5 | 3.0 |

| Buffer Volume | 1.0 mL | 1.0 mL | 1.0 mL |

| Eosin Y Volume | 1.0 mL | 1.0 mL | 1.0 mL |

| Reaction Time | 10 min | 10 min | 10 min |

| Stability | >2 hours | >2 hours | >2 hours |

| λmax | 547 nm | 547 nm | 547 nm |

Sample Preparation Techniques

Feed and Formulation Samples

The extraction efficiency for this compound and ethopabate from feed and pharmaceutical formulations significantly influences the accuracy and precision of analytical results. For poultry feed samples, which represent the most common matrix for these anticoccidials, a methanolic extraction procedure has been optimized to achieve recoveries exceeding 99% for both compounds. The protocol involves weighing 10.0 g of representative feed sample (ground to pass through a 1-mm sieve) into a 250 mL Erlenmeyer flask, followed by the addition of 100 mL of methanol. The mixture is shaken mechanically for 30 minutes at 200 rpm, after which it is allowed to settle and the supernatant is decanted. The extraction is repeated with an additional 50 mL of methanol, combining the extracts, which are then filtered through Whatman No. 1 filter paper. For HPLC analysis, a 10 mL aliquot of the filtered extract is evaporated to dryness under a stream of nitrogen at 40°C, and the residue is reconstituted in 5 mL of mobile phase prior to filtration through a 0.45 μm syringe filter.

For solid formulations with high concentrations of this compound and ethopabate, a direct dilution approach may be employed. An accurately weighed amount of the formulation (equivalent to approximately 50 mg of this compound) is transferred to a 100 mL volumetric flask, dissolved in 70 mL of methanol, sonicated for 15 minutes, and diluted to volume with methanol. After thorough mixing, the solution is appropriately diluted with mobile phase to bring the analyte concentrations within the working range of the instrumentation. The extraction efficiency should be validated through recovery studies by spiking blank feed samples with known amounts of standards and subjecting them to the entire extraction procedure. The documented recovery rates for the optimized extraction protocol are 99.4 ± 1.4% for this compound and 100.5 ± 2.6% for ethopabate, demonstrating excellent extraction efficiency [1].

Biological and Environmental Samples

The analysis of this compound and ethopabate in biological matrices such as chicken tissues, plasma, and eggs requires more extensive sample clean-up to remove interfering compounds while maintaining adequate recovery of the target analytes. For tissue samples (muscle, liver), a validated procedure involves homogenizing 5.0 g of sample with 20 mL of acetone-tetrahydrofuran (1:1, v/v) using a high-speed blender for 2 minutes. The mixture is centrifuged at 3000 × g for 10 minutes, and the supernatant is transferred to a separation funnel. The extraction is repeated with an additional 20 mL of the solvent mixture, and the combined extracts are subjected to liquid-liquid partitioning with 20 mL of hexane to remove lipids. The lower layer is collected and evaporated to near dryness under vacuum at 40°C, and the residue is reconstituted in 2 mL of mobile phase for HPLC analysis [4].

For environmental samples such as pharmaceutical wastewater, the sample preparation must address the complex matrix while maintaining sensitivity for trace-level detection. The protocol involves filtering 100 mL of wastewater through a 0.7 μm glass fiber filter to remove suspended solids. The pH is adjusted to 7.0 using 0.1 M NaOH or HCl, and the sample is passed through a solid-phase extraction (SPE) cartridge (CN or C18) at a flow rate of 5 mL/min. The cartridge is preconditioned with 5 mL of methanol followed by 5 mL of deionized water before sample loading. After sample application, the cartridge is washed with 5 mL of 5% methanol in water, and the analytes are eluted with 5 mL of methanol. The eluate is evaporated to dryness under nitrogen and reconstituted in 1 mL of methanol for spectrophotometric analysis [3]. For HPLC analysis, the extract is reconstituted in mobile phase. The method detection limits for wastewater analysis are 45 ng/mL and 191 ng/mL for this compound and ethopabate, respectively, using the spectrophotometric method [3].

Applications, Method Validation and Troubleshooting

Applications and Method Validation

The simultaneous determination of this compound and ethopabate finds significant applications across multiple domains, including pharmaceutical quality control for combination products, regulatory compliance monitoring in animal feed, veterinary residue analysis in edible tissues, and environmental monitoring in pharmaceutical wastewater. In quality control settings, these methods ensure formulation consistency and potency, with the HPLC method particularly suited for regulatory submissions due to its robust validation profile. For feed manufacturers, the spectrophotometric approach offers a cost-effective solution for routine quality assurance of medicated feeds, with the capability to detect deviations from specified concentrations. Regulatory agencies utilize more sophisticated LC-MS/MS methods based on similar extraction principles to monitor compliance with maximum residue limits in food-producing animals, with documented methods capable of detecting sub-ppb levels in eggs, muscle, and liver tissues [4].

The analytical method validation for these procedures follows ICH guidelines, with demonstrated linearity, accuracy, precision, specificity, and robustness. For the HPLC method, linearity has been verified over the range of 48-480 μg/mL for this compound and 3-30 μg/mL for ethopabate, with correlation coefficients (r²) exceeding 0.9999 [2]. The accuracy, expressed as percentage recovery, ranges from 98.5% to 101.5% for both compounds, while precision studies show relative standard deviations (RSD) less than 2% for both intra-day and inter-day analyses. The method exhibits excellent specificity, with baseline separation of both analytes and no interference from common excipients or feed matrix components. The robustness testing indicates that deliberate variations in mobile phase composition (±2%), pH (±0.2 units), and flow rate (±0.1 mL/min) do not significantly affect chromatographic performance, demonstrating the method's reliability for routine application [1] [2].

Table 3: Validation Parameters for HPLC Method of Simultaneous Determination

| Validation Parameter | This compound | Ethopabate | Acceptance Criteria |

|---|---|---|---|

| Linearity Range | 48-480 μg/mL | 3-30 μg/mL | - |

| Correlation Coefficient (r²) | >0.9999 | >0.9999 | ≥0.999 |

| Precision (RSD%) | <1.5% | <1.8% | ≤2% |

| Accuracy (% Recovery) | 99.4 ± 1.4% | 100.5 ± 2.6% | 98-102% |

| LOD | 0.5 ng | 0.3 ng | - |

| LOQ | 136 ng/mL | 579 ng/mL | - |

| Specificity | No interference | No interference | Baseline separation |

Troubleshooting Guide

Chromatographic Issues:

- Peak Tailing: For tailing peaks, especially for this compound, check mobile phase pH and concentration of ion-pairing reagent. Increase concentration of octanesulfonic acid or heptanesulfonic acid (0.4-0.6%) to improve peak shape. Ensure mobile phase pH is maintained at 3.5-3.7 to suppress silanol activity.

- Retention Time Shifts: Significant retention time drift indicates mobile phase instability. Prepare fresh mobile phase daily and ensure consistent pH adjustment. Check for column aging; typically, C18 columns provide 500-600 injections before performance degradation.

- Baseline Noise: Elevated baseline noise often results from mobile phase contamination or dissolved air. Use high-purity reagents, filter mobile phase through 0.45 μm membrane, and degas thoroughly by sonication or helium sparging.

Sample Preparation Challenges:

- Low Recovery: Incomplete extraction from feed matrices commonly causes low recovery. Ensure adequate extraction time (30 minutes) and use methanol rather than acetonitrile for better extraction efficiency. For tissue samples, the acetone-tetrahydrofuran combination provides superior recovery compared to methanol alone.

- Matrix Interference: For complex matrices such as feed or tissues, employ solid-phase extraction clean-up using CN cartridges instead of relying solely on liquid-liquid partitioning. The CN cartridges effectively remove interfering compounds while maintaining high analyte recovery [1].

- Solution Stability: Standard solutions of ethopabate in methanol show significant degradation after one week when stored at room temperature. Prepare fresh stock solutions weekly or store at -20°C for extended stability. Amber vials are recommended for both standards and samples to prevent photodegradation.

Figure 2: Troubleshooting Guide for Common Analytical Issues

Conclusion

The simultaneous determination of this compound and ethopabate can be reliably accomplished using either HPLC or spectrophotometric methods, each offering distinct advantages for specific applications. The HPLC method provides superior sensitivity, specificity, and the ability to analyze complex matrices, making it ideal for regulatory testing and method development. Meanwhile, the spectrophotometric approach offers a cost-effective alternative for routine quality control in resource-limited settings. Both methods have been thoroughly validated according to international guidelines and demonstrate excellent accuracy, precision, and linearity across their respective working ranges. The sample preparation techniques outlined for various matrices ensure optimal recovery while minimizing matrix interference. As regulatory requirements for veterinary drug monitoring continue to evolve, these methods provide robust analytical solutions for quality assurance and compliance verification in the animal health industry.

References

- 1. High performance liquid chromatographic assay of this compound ... [pubmed.ncbi.nlm.nih.gov]

- 2. Development and Validation of RP-HPLC Method for Simultaneous... [sciencepublishinggroup.com]

- 3. Two analytical approaches for determination of this compound ... [nature.com]

- 4. Determination of this compound , ethopabate , lasalocid... [semanticscholar.org]

UPLC-MS/MS Analysis of Amprolium in Eggs: Detailed Application Notes and Protocols

Introduction to Amprolium and Analytical Context

This compound is a thiamine antagonist widely used as a coccidiostat in poultry production to prevent and treat coccidiosis, an intestinal parasitic disease caused by Eimeria species. While several coccidiostats are licensed in the EU as feed additives under Regulation 1831/2003/EC for treating infections in broilers, this compound is specifically licensed as a veterinary drug for therapeutic treatment under Regulation 2377/90/EC [1]. Despite its effectiveness, concerns about this compound residues in eggs and poultry products have emerged due to potential pharmacological effects in humans and the possibility of unavoidable carryover during feed production and distribution [1]. The European Food Safety Authority has established maximum levels for coccidiostats in edible tissues from non-target species, acknowledging that zero contamination is difficult to achieve in practice [1].

The analysis of this compound residues in eggs presents significant analytical challenges due to the compound's high polarity and the complex egg matrix, which can cause substantial ion suppression in mass spectrometric detection [1]. Earlier studies reported signal suppression exceeding 80% for this compound in LC-MS/MS analysis, necessitating rigorous method optimization [1]. Ultra Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) has emerged as the preferred technique for confirmatory analysis of this compound and other coccidiostat residues due to its superior sensitivity, selectivity, and ability to monitor multiple residues simultaneously [1]. This protocol describes a comprehensive UPLC-MS/MS method for the determination of this compound in eggs, validated according to European Commission guidelines.

Materials and Reagents

Chemicals and Standards

All chemicals should be of high purity, suitable for LC-MS/MS analysis. Specifically, acetonitrile and methanol should be LC-MS grade, while water must be ultrapure with a resistivity of 18.2 MΩ cm−1 [1]. Formic acid (Optima MS grade or equivalent) is required for mobile phase preparation. For the extraction procedure, sodium sulphate (anhydrous, granular) is needed as a drying agent [1].

The analytical standard of this compound hydrochloride should be acquired from certified reference material suppliers with documented purity (e.g., Sigma-Aldrich or equivalent) [1]. For quantitative analysis, the use of stable isotopically labelled internal standards is strongly recommended, when available, to correct for matrix effects and recovery variations [2]. Prepare stock solutions of this compound at approximately 100 μg/mL in acetonitrile or methanol, and store at -20°C in amber glass vials. Working solutions should be prepared fresh monthly by appropriate dilution in acetonitrile/water mixtures compatible with the mobile phase system.

Equipment and Consumables

The following equipment is essential for sample preparation and analysis:

- UPLC system coupled to a triple quadrupole mass spectrometer with electrospray ionization (ESI) source

- Analytical balance with precision to 0.1 mg

- Vortex mixer and centrifuge capable of at least 4000 × g

- Ultrasonic bath for solvent degassing and extraction enhancement

- Nitrogen evaporator or gentle nitrogen stream system for sample concentration

- pH meter for mobile phase adjustment

- Syringe filters (nylon or PTFE, 0.2 μm pore size) for sample filtration prior to injection

For the chromatographic separation, a reversed-phase C18 column with sub-2μm particles is recommended, such as the Waters ACQUITY UPLC BEH C18 column (100 mm × 2.1 mm, 1.7 μm) or equivalent [1]. The column should be maintained at a stable temperature of 40°C during analysis.

Sample Preparation Protocol

Extraction Procedure

The sample preparation follows a streamlined approach requiring minimal clean-up steps, leveraging the selectivity of MS/MS detection [1]:

- Homogenization: Thoroughly homogenize whole egg samples (including yolk and albumin) to ensure representative sampling.

- Weighing: Accurately weigh 2.0 ± 0.1 g of homogenized egg sample into a 50 mL polypropylene centrifuge tube.

- Internal Standard Addition: Add appropriate volume of internal standard solution (if available) to the sample.

- Extraction: Add 10 mL of acetonitrile to the sample tube.

- Vortexing and Shaking: Vortex mix vigorously for 1 minute, then shake mechanically for 10 minutes.

- Drying Agent Addition: Add approximately 2 g of anhydrous sodium sulphate to remove residual water.

- Repeat Extraction: Add another 10 mL portion of acetonitrile and repeat the extraction process.

- Centrifugation: Centrifuge at 4000 × g for 10 minutes to separate the organic layer.

- Combination: Combine the acetonitrile extracts in a clean tube.

- Concentration: Evaporate the combined extract to approximately 1 mL under a gentle stream of nitrogen at 40°C.

- Reconstitution: Reconstitute the concentrate in 1 mL of initial mobile phase composition (typically water/acetonitrile with 0.1% formic acid).

- Filtration: Filter through a 0.2 μm syringe filter into an LC vial for analysis.

This efficient extraction procedure eliminates the need for solid-phase extraction clean-up while maintaining adequate extract purity for sensitive detection [1].

Sample Preparation Workflow

The following diagram illustrates the complete sample preparation workflow:

UPLC-MS/MS Analytical Conditions

Chromatographic Conditions

Optimal separation of this compound is achieved using the following UPLC conditions:

- Column: ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 μm) or equivalent

- Column Temperature: 40°C

- Injection Volume: 5 μL

- Flow Rate: 0.4 mL/min

- Mobile Phase A: Water with 0.1% formic acid